molecular formula C7H3Br2FO2 B1413258 2,3-Dibromo-4-fluorobenzoic acid CAS No. 1806353-38-7

2,3-Dibromo-4-fluorobenzoic acid

Cat. No.: B1413258
CAS No.: 1806353-38-7
M. Wt: 297.9 g/mol
InChI Key: ANHGFSKDYGQLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4-fluorobenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a carboxylic acid group. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, the preparation of 3,5-dibromo-4-fluorobenzoic acid involves the diazotization of 4-amino-3,5-dibromotoluene followed by fluorination using tetrafluoroborate . Another method includes the bromination of 4-fluoro-2-trifluoromethyl nitrobenzene using dibromohydantoin as a bromination reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, benzyl alcohols, and biaryl compounds .

Scientific Research Applications

2,3-Dibromo-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is evaluated as a radiographic opaque agent due to its high atomic weight and ability to enhance contrast in X-ray imaging.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzoic acid involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-fluorobenzoic acid
  • 2,4-Dibromo-5-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

2,3-Dibromo-4-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine and fluorine atoms enhances its reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

2,3-dibromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHGFSKDYGQLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-4-fluorobenzoic acid
Reactant of Route 3
2,3-Dibromo-4-fluorobenzoic acid
Reactant of Route 4
2,3-Dibromo-4-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2,3-Dibromo-4-fluorobenzoic acid
Reactant of Route 6
2,3-Dibromo-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.